Cas no 157394-46-2 (tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate)
tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid,[(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester
- tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate
- EN300-8096349
- SCHEMBL23622224
- tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate
- 157394-46-2
-
- MDL: MFCD18834098
- Inchi: 1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7+/m0/s1
- InChI Key: CHYWVAGOJXWXIK-NKWVEPMBSA-N
- SMILES: O(C(N[C@@H](C)[C@@H](C)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 189.13657
- Monoisotopic Mass: 189.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- PSA: 58.56
tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8096349-0.05g |
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate |
157394-46-2 | 95.0% | 0.05g |
$186.0 | 2025-02-21 | |
| Enamine | EN300-8096349-0.1g |
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate |
157394-46-2 | 95.0% | 0.1g |
$277.0 | 2025-02-21 | |
| Enamine | EN300-8096349-0.25g |
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate |
157394-46-2 | 95.0% | 0.25g |
$396.0 | 2025-02-21 | |
| Enamine | EN300-8096349-0.5g |
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate |
157394-46-2 | 95.0% | 0.5g |
$624.0 | 2025-02-21 | |
| Enamine | EN300-8096349-1.0g |
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate |
157394-46-2 | 95.0% | 1.0g |
$800.0 | 2025-02-21 | |
| Enamine | EN300-8096349-2.5g |
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate |
157394-46-2 | 95.0% | 2.5g |
$1568.0 | 2025-02-21 | |
| Enamine | EN300-8096349-5.0g |
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate |
157394-46-2 | 95.0% | 5.0g |
$2318.0 | 2025-02-21 | |
| Enamine | EN300-8096349-10.0g |
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate |
157394-46-2 | 95.0% | 10.0g |
$3438.0 | 2025-02-21 | |
| Enamine | EN300-8096349-1g |
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate |
157394-46-2 | 1g |
$914.0 | 2023-09-02 | ||
| Enamine | EN300-8096349-5g |
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate |
157394-46-2 | 5g |
$2650.0 | 2023-09-02 |
tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate
Comprehensive Overview of tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate (CAS No. 157394-46-2)
tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate (CAS No. 157394-46-2) is a chiral carbamate derivative widely utilized in pharmaceutical synthesis and organic chemistry. Its unique stereochemical configuration, characterized by the (2S,3R) designation, makes it a valuable intermediate for constructing complex molecules. The compound's tert-butyl group enhances stability, while the hydroxybutan-2-yl moiety offers functional versatility for further derivatization. Researchers frequently employ this compound in asymmetric synthesis, particularly in the development of bioactive molecules and peptidomimetics.
In recent years, the demand for chiral building blocks like tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate has surged due to advancements in targeted drug delivery and precision medicine. Its role in synthesizing protease inhibitors and enzyme modulators aligns with current trends in personalized therapeutics. The compound's CAS No. 157394-46-2 is often searched alongside terms such as "chiral synthesis," "pharmaceutical intermediates," and "stereoselective reactions," reflecting its niche yet critical applications.
From a synthetic perspective, the hydroxy and carbamate functionalities in tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate enable diverse transformations, including esterification, alkylation, and cross-coupling reactions. These properties are pivotal for designing small-molecule drugs with improved bioavailability. Notably, the compound's tert-butyloxycarbonyl (Boc) protecting group is a staple in peptide chemistry, safeguarding amino groups during multi-step syntheses.
Environmental and regulatory considerations also shape the discourse around CAS No. 157394-46-2. With growing emphasis on green chemistry, researchers explore solvent-free or catalytic methods to incorporate this intermediate sustainably. Queries like "Boc-protected amino alcohols" or "scalable chiral synthesis" highlight industry priorities for efficiency and eco-friendliness.
Analytical characterization of tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate typically involves HPLC, NMR, and mass spectrometry to verify purity and stereochemistry. Its melting point and optical rotation data are critical for quality control, especially in GMP-compliant production. The compound's stability under inert atmospheres further underscores its practicality for industrial-scale applications.
Emerging studies investigate its potential in bioconjugation and prodrug design, addressing challenges like drug solubility and tissue targeting. Such innovations resonate with search trends around "next-gen drug formulation" and "chiral auxiliaries." As the pharmaceutical landscape evolves, CAS No. 157394-46-2 remains a cornerstone for cutting-edge research.
In summary, tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate exemplifies the intersection of stereochemistry and functional group compatibility. Its relevance to drug discovery and material science ensures sustained interest, driven by both academic inquiry and industrial demand. Future directions may explore its utility in biodegradable polymers or catalysis, further expanding its scientific footprint.
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